5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide
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Overview
Description
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is an organic compound with the chemical formula C11H16ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide typically involves the following steps:
Chlorination: The starting material, 2-ethoxybenzenesulfonamide, is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the benzene ring.
Isopropylation: The chlorinated intermediate is then reacted with isopropylamine (C3H9N) under suitable conditions to introduce the isopropyl group, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-isopropylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-methylbenzenesulfonamide
- 5-chloro-2-ethoxy-N-ethylbenzenesulfonamide
Uniqueness
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the isopropyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKYOAFRRIVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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